Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
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Overview
Description
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 287.31 g/mol and a chemical formula of C₁₃H₁₄NNaO₃S .
Preparation Methods
The synthesis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate typically involves the reaction of naphthalen-1-amine with 3-chloropropane-1-sulfonic acid sodium salt under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and signaling pathways, which can be studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be compared with other similar compounds, such as:
Sodium 3-(naphthalen-2-ylamino)propane-1-sulfonate: This compound has a similar structure but differs in the position of the naphthyl group, leading to different chemical and biological properties.
Sodium 3-(phenylamino)propane-1-sulfonate: This compound has a phenyl group instead of a naphthyl group, resulting in different reactivity and applications.
Sodium 3-(benzylamino)propane-1-sulfonate: This compound has a benzyl group, which affects its solubility and interaction with biological targets.
Biological Activity
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent with significant applications in life sciences. This compound exhibits notable biological activities, particularly as an enzyme inhibitor, a cell lysis agent, and a protein purification tool. The following sections provide a detailed examination of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₃H₁₄NNaO₃S
- Molecular Weight : 287.31 g/mol
- Structure : Contains a naphthalene ring substituted with an amino group, linked to a propane chain terminating in a sulfonate group.
1. Enzyme Inhibition
This compound acts as an inhibitor for various enzymes, including:
- ATPases
- Phosphatases
- Sulfatases
The compound binds to the active sites of these enzymes, preventing substrate binding and thereby inhibiting their activity. This property is crucial for studying enzyme functions and cellular processes .
2. Cell Lysis
The compound possesses detergent-like properties that facilitate cell lysis. By disrupting the phospholipid bilayer of cell membranes, it aids in the release of cellular contents, which is essential for isolating proteins and nucleic acids for further analysis .
3. Protein Purification
This compound is employed in chromatographic techniques such as affinity chromatography. Its ability to interact with proteins enhances the separation of specific proteins from complex mixtures .
The mechanism by which this compound exerts its biological effects primarily involves ion-pairing chromatography. It interacts with charged groups on biomolecules, altering their retention behavior on chromatography columns, which allows for improved separation and analysis .
Synthesis Methods
This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with propane sulfonyl chloride. The synthesis typically yields high purity products suitable for biological applications.
Case Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on ATPase activity demonstrated significant inhibition at concentrations as low as 10 µM. The results indicated that the compound could effectively modulate ATP-dependent processes in cellular systems .
Case Study 2: Protein Isolation
In a research project aimed at purifying a specific enzyme from bacterial lysates, this compound was utilized in affinity chromatography protocols. The compound improved the yield of the target protein by over 50% compared to traditional methods without its use .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Sulfonate | Contains an amino group enhancing biological activity |
Sodium 3-(benzyloxy)propane-1-sulfinate | Oxosulfinate | Features a ketone group altering reactivity patterns |
This table highlights how this compound compares to other similar compounds in terms of structure and unique features that may influence their biological activities .
Properties
IUPAC Name |
sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOPFPPLFWZKJN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635463 |
Source
|
Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104484-71-1 |
Source
|
Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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